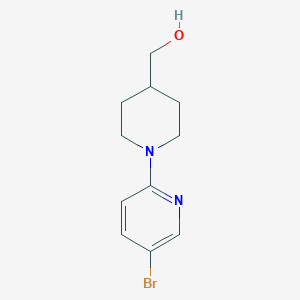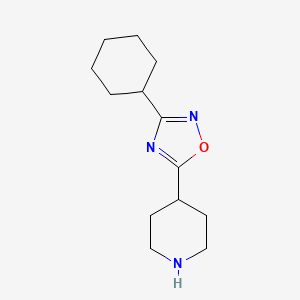![molecular formula C17H16N2O3 B13987250 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-acetamide](/img/structure/B13987250.png)
2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-acetamide is a chemical compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. It is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The compound is characterized by the presence of a fluorenyl group, which provides steric hindrance and protects the amino group during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-acetamide typically involves the reaction of fluorenylmethyloxycarbonyl chloride with glycine or its derivatives. The reaction is carried out in the presence of a base such as sodium bicarbonate or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, followed by the removal of the Fmoc group using a base such as piperidine. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can be performed to remove the Fmoc group, typically using hydrogenation or other reducing agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are used for hydrogenation reactions.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Fluorenone derivatives.
Reduction: Deprotected amino acids.
Substitution: Functionalized amino acid derivatives.
Applications De Recherche Scientifique
2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-acetamide is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of peptides and proteins. The Fmoc group provides protection to the amino group, allowing for selective reactions at other functional groups.
Biology: Employed in the synthesis of biologically active peptides, which are used in various biological assays and studies.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents. The compound’s stability and ease of removal make it ideal for drug synthesis.
Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-acetamide involves the protection of the amino group through the formation of a stable carbamate linkage. The fluorenyl group provides steric hindrance, preventing unwanted side reactions. During peptide synthesis, the Fmoc group is removed using a base, exposing the amino group for further reactions. The compound’s stability and ease of removal under mild conditions make it an essential tool in peptide chemistry.
Comparaison Avec Des Composés Similaires
- 2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic Acid
Comparison: 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-acetamide is unique due to its specific structure, which provides optimal protection for the amino group during peptide synthesis. Compared to other Fmoc-protected amino acids, it offers a balance of stability and ease of removal, making it highly versatile in various synthetic applications. Its fluorenyl group also imparts distinct steric and electronic properties, enhancing its reactivity and selectivity in chemical reactions.
Propriétés
Formule moléculaire |
C17H16N2O3 |
|---|---|
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-(2-amino-2-oxoethyl)carbamate |
InChI |
InChI=1S/C17H16N2O3/c18-16(20)9-19-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H2,18,20)(H,19,21) |
Clé InChI |
XGWGOMVAVWRQOC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



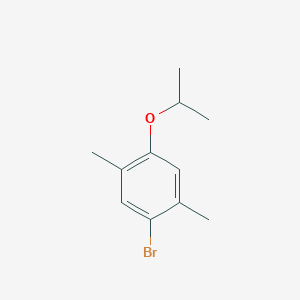
![3-Methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13987181.png)

![4-[[4-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]piperazin-1-yl]iminomethyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B13987191.png)
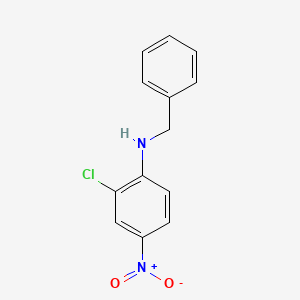

![[2-(Methyloxy)-8-quinolinyl]boronic acid](/img/structure/B13987207.png)
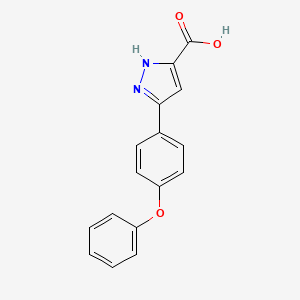
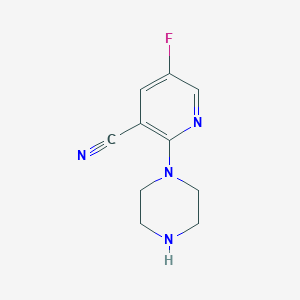
![[4-(Phenylmethoxymethyl)cyclohexen-1-yl] trifluoromethanesulfonate](/img/structure/B13987214.png)
